An In-Depth Technical Guide to N-(4-carbamoylphenyl)-2,2-dimethylbutanamide: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to N-(4-carbamoylphenyl)-2,2-dimethylbutanamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, N-(4-carbamoylphenyl)-2,2-dimethylbutanamide. While specific literature on this exact molecule is sparse, its structure combines key pharmacophores that suggest significant potential for investigation in drug discovery and development. This document outlines a robust and logical synthetic pathway, detailed protocols for purification and structural elucidation, and a discussion of its potential biological relevance based on structurally analogous compounds. We present this guide as a foundational document for researchers and scientists interested in exploring the chemical space of substituted benzamides. The protocols herein are designed to be self-validating, emphasizing the rationale behind each methodological choice to ensure reproducibility and scientific rigor.
Introduction and Rationale
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets.[1] The target molecule, N-(4-carbamoylphenyl)-2,2-dimethylbutanamide, is a secondary amide featuring two distinct and functionally significant moieties:
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The Acyl Group: 2,2-dimethylbutanamide. This portion of the molecule is derived from 2,2-dimethylbutanoic acid. The sterically hindered tertiary carbon adjacent to the carbonyl group can confer metabolic stability by shielding the amide bond from enzymatic hydrolysis. This structural motif is of interest in designing more durable therapeutic agents.
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The Amine Moiety: 4-Aminobenzamide. This fragment, which forms the N-phenyl portion of the molecule, is a well-known structural alert in medicinal chemistry. The terminal primary amide (-CONH₂) on the phenyl ring provides additional hydrogen bonding capabilities, potentially enhancing binding affinity to target proteins.
Derivatives of structurally related compounds, such as substituted benzamides and phenylcarbamates, have demonstrated a range of biological activities, including anti-inflammatory and enzyme inhibitory effects.[2][3][4][5] Specifically, certain N-phenylbutanamide analogs have been investigated for various therapeutic applications.[6][7] This guide, therefore, posits N-(4-carbamoylphenyl)-2,2-dimethylbutanamide as a compelling candidate for synthesis and biological screening to uncover novel therapeutic potential.
Physicochemical and Structural Properties
The fundamental identity of a compound is defined by its structure and resulting physicochemical properties. These computed properties provide a baseline for understanding its behavior in experimental settings.
Chemical Structure
The IUPAC name for the target compound is N-(4-carbamoylphenyl)-2,2-dimethylbutanamide. Its two-dimensional structure is depicted below.
Caption: 2D structure of N-(4-carbamoylphenyl)-2,2-dimethylbutanamide.
Computed Physicochemical Data
A summary of key computed properties for N-(4-carbamoylphenyl)-2,2-dimethylbutanamide is presented in Table 1. These values are essential for planning purification strategies and predicting solubility behavior.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | N-(4-carbamoylphenyl)-2,2-dimethylbutanamide |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 72.4 Ų |
Proposed Synthetic Strategy and Protocols
The most direct and reliable method for constructing the target molecule is through a standard amide coupling reaction. This involves the activation of a carboxylic acid followed by its reaction with an amine. This approach is widely used due to its efficiency and tolerance of various functional groups.[2][3][8]
Retrosynthetic Analysis and Workflow
The synthesis plan involves the coupling of 2,2-dimethylbutanoic acid with 4-aminobenzamide using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an additive like Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions.[3][8]
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis and purification of N-(4-carbamoylphenyl)-2,2-dimethylbutanamide.
Protocol 3.2.1: Synthesis via EDCI/HOBt Amide Coupling
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Rationale: This protocol uses EDCI as a "zero-water-footprint" coupling agent, which activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an active ester that is less prone to racemization and side reactions, thereby improving the yield and purity of the final amide.[1][3][8] N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDCI and any acidic byproducts without interfering with the coupling reaction.[8]
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Materials:
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2,2-Dimethylbutanoic acid (1.0 eq)
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4-Aminobenzamide (1.1 eq)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.5 eq)
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Hydroxybenzotriazole (HOBt) (1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add 2,2-dimethylbutanoic acid (1.0 eq), 4-aminobenzamide (1.1 eq), and HOBt (1.5 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Sequentially add DIPEA (1.5 eq) and EDCI·HCl (1.5 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Protocol 3.2.2: Purification by Flash Column Chromatography
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Rationale: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity.[9] Silica gel, a polar stationary phase, is used to separate the nonpolar starting materials and byproducts from the more polar amide product by eluting with a solvent system of increasing polarity (a gradient of ethyl acetate in hexane).
-
Materials:
-
Crude product from Protocol 3.2.1
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
-
Procedure:
-
Prepare a silica gel column in hexane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 50% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(4-carbamoylphenyl)-2,2-dimethylbutanamide.
-
Structural Elucidation and Quality Control
Confirmation of the chemical structure and assessment of purity are critical steps. A combination of spectroscopic and chromatographic techniques should be employed.
Protocol 4.1: Analytical Characterization
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High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase HPLC method.[10] A typical system would involve a C18 column with a mobile phase of acetonitrile and water, allowing for the separation and quantification of the main product from any impurities.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic peaks include N-H stretches (~3300-3400 cm⁻¹), a C=O stretch for the secondary amide (~1650 cm⁻¹), and a C=O stretch for the primary amide (~1680 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons on the phenyl ring, the N-H proton of the secondary amide, the protons of the primary amide, and the aliphatic protons of the 2,2-dimethylbutyl group.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the two distinct carbonyl carbons and the carbons of the aromatic and aliphatic systems.[11]
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Potential Biological Evaluation and Future Directions
Given the structural features of N-(4-carbamoylphenyl)-2,2-dimethylbutanamide, several avenues for biological investigation are warranted. The presence of the substituted benzamide core suggests that screening against enzyme families such as matrix metalloproteinases (MMPs) or cyclooxygenases (COX) could be a fruitful starting point.[4]
Furthermore, the molecule serves as an excellent scaffold for developing a library of analogs to explore Structure-Activity Relationships (SAR). Modifications can be systematically introduced to probe their effect on biological activity.
Caption: Strategy for exploring Structure-Activity Relationships (SAR).
Conclusion
N-(4-carbamoylphenyl)-2,2-dimethylbutanamide represents a novel and synthetically accessible molecule with potential for biological activity. This guide provides a robust framework for its creation and characterization, grounded in established chemical principles. The detailed protocols and scientific rationale are intended to empower researchers to synthesize this compound with high purity and confidence. The exploration of this and related molecules could lead to the discovery of new chemical entities with valuable applications in drug development and life sciences research.
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- Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
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- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
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